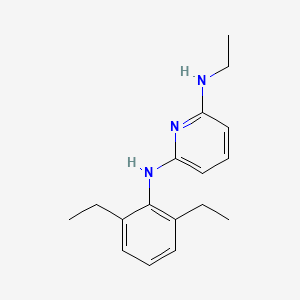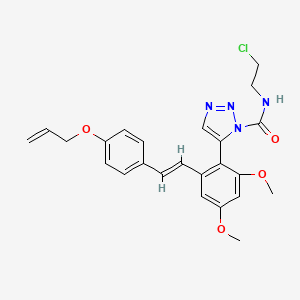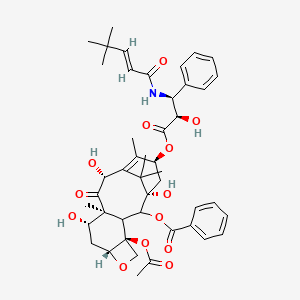
Microtubule stabilizing agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microtubule stabilizing agent-1 is a compound known for its ability to stabilize microtubules, which are essential components of the cytoskeleton in eukaryotic cells. This stabilization is crucial for maintaining cell shape, enabling intracellular transport, and facilitating cell division. Microtubule stabilizing agents are widely used in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules and preventing their depolymerization .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route often starts with the preparation of a core structure, followed by the addition of side chains and functional groups through reactions such as esterification, amidation, and cyclization .
Industrial Production Methods: Industrial production of microtubule stabilizing agent-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of catalysts, temperature control, and purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: Microtubule stabilizing agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
科学的研究の応用
Microtubule stabilizing agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and stability.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes.
Medicine: Widely used in cancer therapy to inhibit cell division and induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubules.
作用機序
Microtubule stabilizing agent-1 exerts its effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the depolymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the stabilization of the microtubule network, disruption of mitotic spindle formation, and activation of apoptotic pathways .
類似化合物との比較
Microtubule stabilizing agent-1 can be compared with other similar compounds such as paclitaxel, docetaxel, and epothilone. While all these compounds share the ability to stabilize microtubules, this compound is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy. Similar compounds include:
Paclitaxel: A well-known microtubule stabilizing agent used in cancer therapy.
Docetaxel: A semi-synthetic derivative of paclitaxel with improved solubility and efficacy.
Epothilone: A class of microtubule stabilizing agents with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural features and enhanced stability, making it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C45H55NO13 |
|---|---|
分子量 |
817.9 g/mol |
IUPAC名 |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[(E)-4,4-dimethylpent-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO13/c1-24-28(57-40(54)35(51)33(26-15-11-9-12-16-26)46-31(49)19-20-41(3,4)5)22-45(55)38(58-39(53)27-17-13-10-14-18-27)36-43(8,37(52)34(50)32(24)42(45,6)7)29(48)21-30-44(36,23-56-30)59-25(2)47/h9-20,28-30,33-36,38,48,50-51,55H,21-23H2,1-8H3,(H,46,49)/b20-19+/t28-,29-,30+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |
InChIキー |
UENVEARJCLSOMK-XLKYOGTASA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
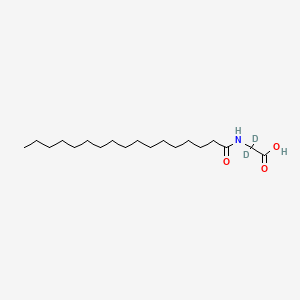
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
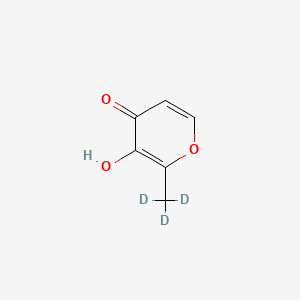
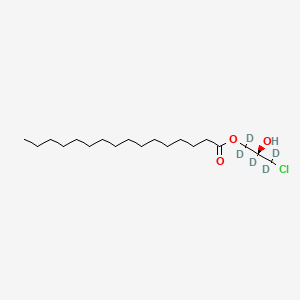

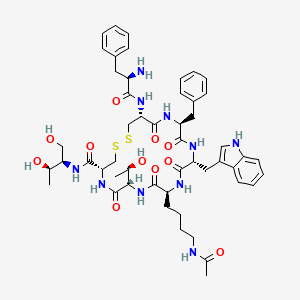
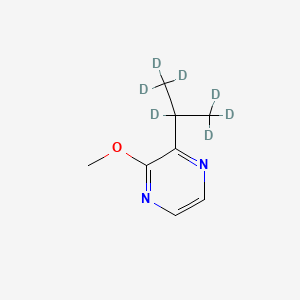
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
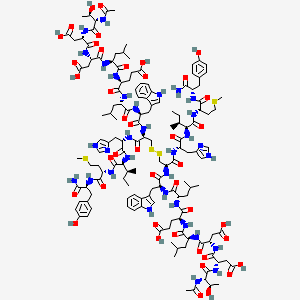
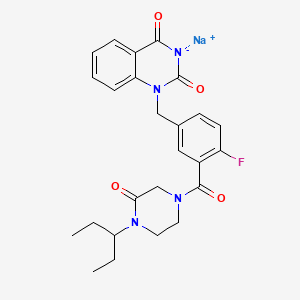
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
